4-(9H-fluoren-9-yl)piperazin-1-amine
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Overview
Description
4-(9H-fluoren-9-yl)piperazin-1-amine is a chemical compound that features a fluorenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-yl)piperazin-1-amine typically involves the reaction of fluorenyl derivatives with piperazine. One common method is the nucleophilic substitution reaction where a fluorenyl halide reacts with piperazine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-yl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl group typically yields fluorenone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-(9H-fluoren-9-yl)piperazin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-yl)piperazin-1-amine involves its interaction with specific molecular targets. For example, as an inhibitor of falcipain 2, the compound binds to the active site of the enzyme, preventing it from degrading hemoglobin in the malaria parasite . This inhibition disrupts the parasite’s life cycle, making it a potential candidate for antimalarial drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-(9H-fluoren-9-yl)-N-(pyridin-2-ylmethylene)piperazin-1-amine
- 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)piperazin-1-amine
Uniqueness
4-(9H-fluoren-9-yl)piperazin-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit falcipain 2 with high selectivity makes it particularly valuable in medicinal chemistry research .
Biological Activity
4-(9H-fluoren-9-yl)piperazin-1-amine, a compound characterized by its unique piperazine and fluorenyl structure, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its inhibitory effects against various enzymes, particularly in the context of parasitic infections.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorenyl group, which is known to enhance lipophilicity and potentially improve binding interactions with biological targets. The molecular formula is C15H18N2, and it has significant implications in drug design due to its structural properties.
Enzyme Inhibition
Research indicates that this compound derivatives exhibit significant inhibitory activity against specific enzymes, including falcipain 2 (FP-2), an important target for antimalarial drug development.
Key Findings:
- Inhibition of Falcipain 2: Two derivatives based on this scaffold, HTS07940 and HTS08262, were identified as potent inhibitors of FP-2 with half-maximal inhibitory concentrations (IC50) of 64 μM and 14.7 μM, respectively .
- Selectivity: These compounds showed negligible inhibition against human cathepsin K (hCatK), which suggests a promising selectivity profile for targeting Plasmodium falciparum without affecting human enzymes .
Antiplasmodial Activity
In vitro studies demonstrated that HTS07940 and HTS08262 inhibited the growth of multidrug-resistant strains of P. falciparum, with IC50 values of 2.91 μM and 34 μM, respectively. This indicates that these compounds could serve as leads for developing new antimalarial agents .
Cytotoxicity Assessment
The cytotoxicity of these compounds was evaluated against HeLa cells, revealing moderate toxicity profiles with half-maximal cytotoxic concentrations (CC50) of 133 μM and 350 μM for HTS07940 and HTS08262, respectively. This suggests a favorable therapeutic index for these compounds in terms of their selectivity for parasitic targets over human cells .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of selected derivatives of this compound:
Compound | Target Enzyme | IC50 (μM) | CC50 (μM) | Selectivity |
---|---|---|---|---|
HTS07940 | FP-2 | 64 | 133 | High |
HTS08262 | FP-2 | 14.7 | 350 | High |
Study on Antimalarial Activity
A study conducted by Hernández-González et al. utilized structure-based virtual screening to identify potential FP-2 inhibitors among derivatives of 4-(9H-fluoren-9-yl)piperazin-1-amines. The study highlighted the promising antiplasmodial activity against resistant strains of P. falciparum, emphasizing the need for further exploration into their mechanisms and optimization for enhanced efficacy .
Mechanistic Insights
Molecular dynamics simulations were employed to understand the binding interactions between these compounds and FP-2. The findings indicated that the fluorenyl moiety contributes significantly to binding affinity through hydrophobic interactions, while the piperazine ring facilitates hydrogen bonding with the enzyme active site .
Properties
Molecular Formula |
C17H19N3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-(9H-fluoren-9-yl)piperazin-1-amine |
InChI |
InChI=1S/C17H19N3/c18-20-11-9-19(10-12-20)17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12,18H2 |
InChI Key |
VJHXLNXGBBFORN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N |
Origin of Product |
United States |
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